![molecular formula C15H17NO3 B7575656 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid](/img/structure/B7575656.png)
3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid
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Overview
Description
3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a benzamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has also been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has also been found to have a protective effect on the liver by reducing oxidative stress and inflammation. Additionally, 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has been shown to have a neuroprotective effect by reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has also been found to have low toxicity in animal models. However, 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid. One area of research is the development of more efficient synthesis methods for 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid. Another area of research is the investigation of the safety and efficacy of 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid in humans. Additionally, further studies are needed to better understand the mechanism of action of 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with cyclopentenone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds through an acylation process, resulting in the formation of the benzamide derivative. This method has been optimized to yield high purity 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid with good yields.
Scientific Research Applications
3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
properties
IUPAC Name |
3-[[(2-cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(9-11-4-1-2-5-11)16-10-12-6-3-7-13(8-12)15(18)19/h1,3-4,6-8,11H,2,5,9-10H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVMOIADKDDANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid |
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